molecular formula C14H14ClN3O2 B12891704 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride

Cat. No.: B12891704
M. Wt: 291.73 g/mol
InChI Key: GVYAUABCUXUWIP-QLFSFSFOSA-N
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Description

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a furan ring, a hydrazinyl group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl pyridinium chloride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone group can be reduced to form corresponding hydrazine derivatives.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The furan ring and hydrazone group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine: Another furan-containing compound with different structural features.

    (E)-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazin-2-ium chloride: Contains a thiophene ring instead of a furan ring.

Uniqueness

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of a furan ring, hydrazone group, and pyridinium ion. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C14H13N3O2.ClH/c18-14(12-17-9-2-1-3-10-17)16-15-8-4-6-13-7-5-11-19-13;/h1-11H,12H2;1H/b6-4+,15-8+;

InChI Key

GVYAUABCUXUWIP-QLFSFSFOSA-N

Isomeric SMILES

C1=CC=[N+](C=C1)CC(=O)N/N=C/C=C/C2=CC=CO2.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN=CC=CC2=CC=CO2.[Cl-]

Origin of Product

United States

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